molecular formula C17H17N5O2 B2764999 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide CAS No. 899752-21-7

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

Cat. No. B2764999
CAS RN: 899752-21-7
M. Wt: 323.356
InChI Key: ANZFEDCQWKRCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme GABA aminotransferase. GABA aminotransferase is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on behavior and cognition.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazolopyrimidines serve as key intermediates in the synthesis of various heterocyclic compounds. Their structural similarity to purine bases like adenine and guanine makes them valuable in creating analogs that can interact with biological systems. The synthetic versatility of these compounds allows for the introduction of various substituents, which can lead to the discovery of new therapeutic agents .

Biomedical Applications

Due to their structural resemblance to purine bases, pyrazolopyrimidines have been extensively studied for their biomedical applications. They have shown potential in the development of new drugs with antiviral, anticancer, and anti-inflammatory properties. The ability to modify the core structure provides a platform for the design of compounds with specific biological activities .

Kinase Inhibition

Kinase inhibitors are crucial in the treatment of various diseases, including cancer. Pyrazolopyrimidines have been identified as potent kinase inhibitors due to their ability to mimic ATP, the natural substrate of kinases. This mimicry allows them to bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting cell signaling pathways involved in disease progression .

Antibacterial Agents

The antibacterial activity of pyrazolopyrimidines has been a subject of interest. Structural studies have shown that certain derivatives exhibit significant antibacterial properties, which could be harnessed to develop new antibiotics. This is particularly important in the era of antibiotic resistance, where new classes of antibiotics are urgently needed .

Enzyme Inhibition

Pyrazolopyrimidines have been explored as enzyme inhibitors, targeting enzymes that are key to the survival of pathogens or the progression of diseases. By inhibiting these enzymes, pyrazolopyrimidines can disrupt vital biological processes, offering a strategy for the development of new therapeutic agents .

Pharmacological Research

In pharmacological research, pyrazolopyrimidines are used to study various aspects of drug action, including drug-receptor interactions, dose-response relationships, and the mechanisms of drug metabolism. Their diverse biological activities make them suitable models for understanding the pharmacodynamics and pharmacokinetics of new drug candidates .

Molecular Modeling

Pyrazolopyrimidines are often used in molecular modeling studies to predict the binding affinity and selectivity of new drug candidates. Their structural diversity allows researchers to explore the effects of different substituents on drug-receptor interactions, aiding in the rational design of drugs with improved efficacy and reduced side effects .

Chemical Biology

In chemical biology, pyrazolopyrimidines are utilized to probe biological systems and understand the molecular basis of diseases. They can be used as chemical tools to modulate biological pathways, identify new drug targets, and elucidate the functions of proteins and nucleic acids within cells .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(12-6-4-5-7-12)20-21-11-18-15-14(17(21)24)10-19-22(15)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFEDCQWKRCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide

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